![molecular formula C15H14ClN3O6S B2775075 5-chloro-2-[(4-nitroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 400080-38-8](/img/structure/B2775075.png)
5-chloro-2-[(4-nitroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Properties
Compounds with structural similarities or functionalities related to 5-chloro-2-[(4-nitroanilino)carbonyl]phenyl-N,N-dimethylsulfamate have been synthesized and their properties explored for potential applications. For example, novel N-heterocycle-containing benzotriazole compounds were synthesized from 4-chloro-2-nitroaniline, showing promise as UV absorbers with higher molar extinction coefficients compared to commercial counterparts, indicating potential in materials science for enhanced UV protection (Cui et al., 2012).
Material Science and Organic Magnetic Materials
Research on benzimidazole-based organic magnetic materials highlights the role of hydrogen bonds in influencing magnetic properties. The study of nitroxide radicals similar in functional groups to the compound of interest showed that hydrogen bonding could significantly affect magnetic exchange coupling, offering insights into the design of organic magnetic materials (Ferrer et al., 2001).
Chemical Interactions and Crystal Structure
The study of imidazole derivatives, including those with chloro-cyano interactions, provides understanding into how weak intermolecular interactions influence crystal packing. Such insights are valuable for the development of novel materials and the understanding of molecular structures (Kubicki, 2004).
Antibacterial Applications
Salicylanilide derivatives, which share functional groups with the target compound, have been synthesized and evaluated for antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. This research indicates potential pharmaceutical applications for structurally similar compounds in combating bacterial infections (Ghazi et al., 1986).
Wirkmechanismus
Safety and Hazards
5-Chloro-2-nitroaniline, a related compound, is highly toxic and hazardous. It poses significant risks to human health and the environment. It is fatal if swallowed, inhaled, or in contact with skin. Prolonged or repeated exposure may cause damage to internal organs . It is reasonable to assume that 5-chloro-2-[(4-nitroanilino)carbonyl]phenyl-N,N-dimethylsulfamate may have similar hazards, but specific safety data for this compound is not available in the retrieved data.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[5-chloro-2-[(4-nitrophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O6S/c1-18(2)26(23,24)25-14-9-10(16)3-8-13(14)15(20)17-11-4-6-12(7-5-11)19(21)22/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBZZWACCXVNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-[(4-nitroanilino)carbonyl]phenyl-N,N-dimethylsulfamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


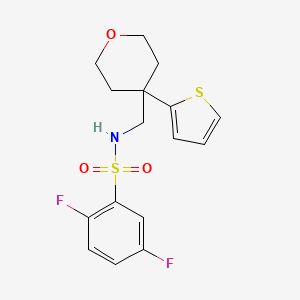
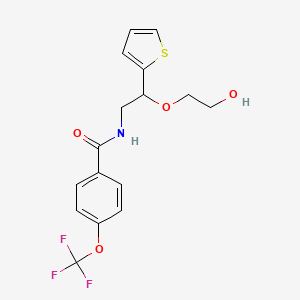
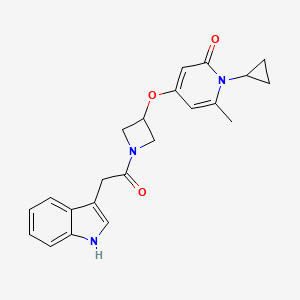


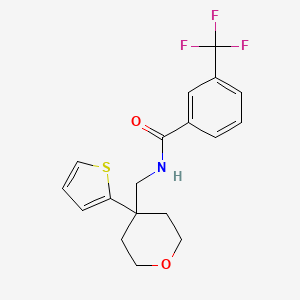
![N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide](/img/structure/B2775006.png)
![3-[(2-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2775007.png)
![N-cyclopentyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2775009.png)
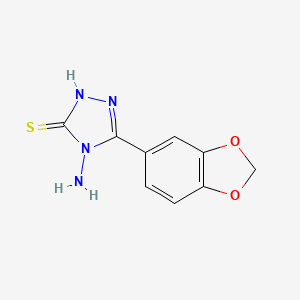


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2775015.png)